4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRYIBLMSXJUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected.
Biological Activity
The compound 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a member of the thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17FN4O2S
- Molecular Weight : 358.40 g/mol
This compound features a thiazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Research has shown that compounds containing thiazole derivatives can inhibit key enzymes involved in tumor progression. For instance, studies have indicated that similar compounds can effectively inhibit the transcription factor FOXM1, which plays a crucial role in the proliferation and survival of cancer cells .
- Modulation of Signaling Pathways : The compound may influence several signaling pathways related to cancer cell survival and proliferation. The inhibition of FOXM1 has been linked to reduced expression of genes involved in cell cycle regulation and apoptosis .
Biological Activity and Case Studies
Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, in various biological assays:
- Antitumor Activity : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 6.13 µM to 12.86 µM against FOXM1 in MDA-MB-231 cells, indicating strong anticancer potential .
- Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial activities. Studies have shown that compounds incorporating thiazole rings possess efficacy against a range of bacterial strains .
Comparative Analysis
The following table summarizes the biological activities of related thiazole derivatives compared to our compound:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| KC12 | Thiazole Derivative | 6.13 | FOXM1 Inhibitor |
| KC21 | Thiazole Derivative | 10.77 | FOXM1 Inhibitor |
| KC30 | Thiazole Derivative | 12.86 | FOXM1 Inhibitor |
| This compound | - | TBD | TBD |
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
- 4-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide: This analogue replaces the 4-fluorine with 4,6-dimethyl groups. Computational studies suggest that fluorine’s electron-withdrawing nature improves electrostatic interactions compared to methyl groups .
- N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide : Retains the 4-fluorobenzo[d]thiazole unit but replaces the sulfonamide with a dihydrodioxine carbohydrazide. The absence of the sulfonamide diminishes hydrogen-bonding capacity, which may reduce binding affinity to sulfonamide-sensitive targets like carbonic anhydrase .
Thiazole and Thiadiazole Analogues
- 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide: Features a fluorophenyl-thiazole system instead of fluorobenzo[d]thiazole.
- 1,3,4-Thiadiazole Derivatives (e.g., 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) : Replacing the thiazole with a thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and tautomeric states. Thiadiazoles often exhibit stronger insecticidal and fungicidal activities but may lack the selectivity seen in sulfonamide-containing compounds .
Spectroscopic and Computational Insights
IR and NMR Data
- IR : The hydrazinecarbonyl group exhibits C=O stretches at ~1663–1682 cm⁻¹, while the sulfonamide shows S=O vibrations at ~1150–1350 cm⁻¹. Fluorine substitution reduces C–F stretching frequencies to ~1100 cm⁻¹, distinguishing it from methyl analogues .
- ¹H NMR : The N,N-dimethyl group resonates as a singlet at δ 2.7–3.1 ppm, while the benzo[d]thiazole protons appear as multiplet signals at δ 7.2–8.1 ppm.
Enzyme Inhibition
- MAO-B Inhibition : Thiazolylhydrazones () show IC₅₀ values of 0.8–2.4 µM for MAO-B. The target compound’s sulfonamide may improve selectivity over MAO-A due to steric complementarity.
- Carbonic Anhydrase Inhibition : Sulfonamide-containing analogues (e.g., ) inhibit CA-II with Ki < 50 nM. Fluorine’s electronegativity likely enhances binding to zinc in the active site.
Antimicrobial Activity
Benzothiazole derivatives () exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli. The dimethyl sulfonamide group in the target compound may broaden the spectrum by disrupting bacterial membrane synthesis.
Data Table: Key Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
